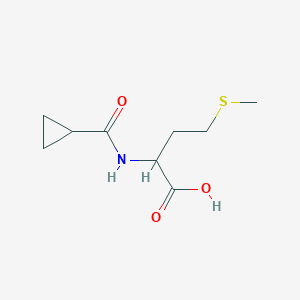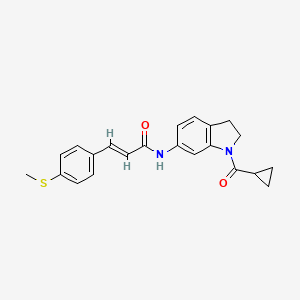
2-(4-Chlor-2-methylphenyl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-methylphenyl)acetic acid, also known as 4-Chloro-2-methylphenoxyacetic acid (MPCA), is a herbicide . It has a molecular weight of 214.646 .
Synthesis Analysis
The synthesis of 2-(4-Chloro-2-methylphenyl)acetic acid can be achieved using chemical synthesis . The compound can also be obtained from 2-Methylphenoxyacetic acid .Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-2-methylphenyl)acetic acid has been studied using various spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy . The compound has a molecular weight of 214.646 .Chemical Reactions Analysis
The compound has been found to have antimicrobial activity. It also has consistent anticancer, antitumor, analgesic, and anti-inflammatory properties .Physical And Chemical Properties Analysis
The compound has a melting point of 18 °C, a boiling point of 127 °C under 3mmHg, a density of 1.23, and a refractive index of n20/D 1.52-1.53 .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“2-(4-Chlor-2-methylphenyl)essigsäure” kann in der chemischen Synthese verwendet werden . Es ist ein wichtiger Bestandteil bei der Herstellung verschiedener chemischer Verbindungen.
Herbizidproduktion
Diese Verbindung kann auch zur Herstellung einer Klasse von Phenoxyessigsäureherbiziden verwendet werden . Diese Herbizide sind aufgrund ihrer schnellen Unkrautvernichtungsgeschwindigkeit und ihres breiten Unkrautspektrums in der Landwirtschaft weit verbreitet .
Zersetzung und Mineralisierung
In einer Studie wurde eine kombinierte Ultraschallbestrahlung (US) und Natriumperoxodisulfat (Na 2 S 2 O 8) -Behandlung zur Förderung sowohl der Zersetzung von (4-Chlor-2-methylphenoxy)essigsäure (MCPA) als auch der Mineralisierung organischer Rückstände untersucht . Diese Behandlung wird voraussichtlich beide Reaktionen beschleunigen, da der US-Kavitationseffekt die Bildung von Radikalen wie SO − 4 · und OH· durch die Zersetzung von Na 2 S 2 O 8 und Wasser fördert .
Umweltreinigung
Die gleiche Studie legt auch nahe, dass diese Verbindung zur Umweltreinigung verwendet werden könnte. Die kombinierte Ultraschall- und Oxidationsbehandlung kann die Zersetzung von (4-Chlor-2-methylphenoxy)essigsäure, einem häufigen Umweltverschmutzer, verbessern .
Safety and Hazards
The compound should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds .
Biochemical Pathways
It is plausible that it influences several pathways, given the broad range of potential targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on its potential targets, it could have a variety of effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUSSFISFACYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2579279.png)

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)

![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)
![N-butyl-N-methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)
![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)



